(2,6-Dichlorophenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODROUUHJQWALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 2,6 Dichlorophenyl Urea
Established Synthetic Routes to (2,6-Dichlorophenyl)urea
The formation of the urea (B33335) linkage in this compound can be achieved through several reliable and well-documented synthetic strategies. These methods primarily involve the use of 2,6-dichloroaniline (B118687) as a key precursor and its reaction with a suitable carbonyl source.
The most direct methods for synthesizing this compound start from 2,6-dichloroaniline. These strategies involve the reaction of the primary amine with a reagent that can provide the carbonyl group of the urea.
Historically, the reaction of amines with highly toxic phosgene (B1210022) gas was a common method. nih.gov However, due to safety concerns, solid and liquid phosgene equivalents are now preferred. Triphosgene (B27547), a stable crystalline solid, serves as a safer substitute for phosgene and reacts with amines to form isocyanates in situ, which can then be converted to ureas. nih.govcommonorganicchemistry.com Another widely used and safer alternative is N,N'-Carbonyldiimidazole (CDI), which activates the amine for subsequent reaction to form the urea linkage. nih.gov A simple and efficient method involves the nucleophilic addition of an amine to potassium isocyanate in water, a process that can be performed without an organic co-solvent and often allows for product isolation by simple filtration. rsc.org
| Carbonyl Source | General Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Phosgene (COCl₂) | Reaction with amine in the presence of a base. | Traditional method; highly toxic and hazardous. | nih.gov |
| Triphosgene (BTC) | Reaction with amine, often with a base like Et₃N. | Safer, solid phosgene equivalent. Forms isocyanate intermediate. | nih.govcommonorganicchemistry.com |
| N,N'-Carbonyldiimidazole (CDI) | Reaction of amine with CDI, followed by addition of a second amine (or ammonia). | Mild, safe, and effective reagent for unsymmetrical ureas. | nih.govcommonorganicchemistry.com |
| Potassium Isocyanate (KOCN) | Nucleophilic addition of amine to KOCN, often in water. | Simple, environmentally friendly ("on-water") conditions. | rsc.orgorganic-chemistry.org |
A cornerstone of urea synthesis is the reaction involving an isocyanate intermediate. commonorganicchemistry.com This two-step approach first involves the conversion of 2,6-dichloroaniline into 2,6-dichlorophenyl isocyanate. This is typically achieved by reacting the aniline (B41778) with phosgene or a phosgene equivalent like triphosgene in a suitable solvent such as dichloromethane. asianpubs.org The formation of the isocyanate can be monitored by infrared (IR) spectroscopy, identified by a characteristic strong absorption peak in the 2250-2275 cm⁻¹ region. asianpubs.org
Once the 2,6-dichlorophenyl isocyanate is formed, it is a highly reactive electrophile. The synthesis of the parent this compound is completed by its reaction with ammonia (B1221849). For the synthesis of N'-substituted derivatives, the isocyanate is reacted with a corresponding primary or secondary amine. This reaction is generally high-yielding and proceeds under mild conditions, typically at room temperature in solvents like THF, DMF, or DCM, without the need for a base. commonorganicchemistry.com
To overcome the limitations and hazards of traditional methods, significant research has been devoted to developing more efficient and environmentally benign synthetic pathways. Modern organic synthesis has introduced several innovative techniques. nih.gov
Catalytic methods using carbon monoxide (CO) as a C1 building block have emerged as an appealing, atom-economical alternative to phosgene. nih.gov For example, palladium-catalyzed carbonylation of azides in the presence of amines can produce unsymmetrical ureas with dinitrogen as the only byproduct. organic-chemistry.org Rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, provide routes to generate isocyanates in situ from carboxylic acids, primary amides, or hydroxamic acids, respectively. nih.govorganic-chemistry.org The Curtius rearrangement, in particular, can be adapted to flow chemistry, which allows for the safe handling of potentially hazardous acyl azide (B81097) intermediates and rapid production of urea derivatives. nih.gov Furthermore, microwave-assisted organic synthesis has been shown to accelerate these reactions, leading to the rapid construction of urea libraries in significantly reduced reaction times. nih.gov
Synthesis and Functionalization of this compound Derivatives
The functionalization of the this compound scaffold is a critical aspect of drug discovery and materials science, enabling the fine-tuning of chemical and biological properties.
The urea functional group is a key structural motif in a vast number of biologically active compounds. nih.gov Its ability to act as both a hydrogen bond donor (through the N-H protons) and acceptor (through the carbonyl oxygen) allows it to form stable, directional interactions with biological targets such as enzymes and receptors. nih.gov
In the design of new derivatives, particularly kinase inhibitors, the diaryl urea core often serves as a scaffold that mimics the hydrogen bonding of the ATP hinge-binding region of the kinase. nih.govhelsinki.fi Structural diversification is guided by several principles:
Target-Specific Interactions: Modifications are designed to introduce functional groups that can form additional favorable interactions (e.g., hydrophobic, ionic, or further hydrogen bonds) with specific pockets in the target protein, thereby increasing potency and selectivity. nih.gov
Modulation of Physicochemical Properties: The introduction or modification of substituents on the phenyl rings or the urea nitrogens can alter key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.
Structure-Activity Relationship (SAR) Studies: A systematic variation of substituents allows for the exploration of SAR. For instance, introducing different groups on the distal phenyl ring of a diaryl urea can probe the steric and electronic requirements of the target's binding site, leading to more potent and selective compounds. nih.gov
Virtual screening and homology modeling are often employed to predict the binding of designed derivatives to their target, helping to rationalize SAR and guide the synthesis of new compounds. nih.govhelsinki.fi
N-Substitution: The most straightforward strategy for creating a diverse library of derivatives is through N-substitution. This is readily achieved by reacting 2,6-dichlorophenyl isocyanate with a wide array of commercially available or synthesized primary and secondary amines. This approach allows for the introduction of various alkyl, aryl, heteroaryl, and cyclic fragments to the N' position of the urea, leading to compounds with diverse properties. mdpi.com
| Amine Reactant | Resulting N'-Substituent | Derivative Structure |
|---|---|---|
| 3-Chloroaniline | 3-Chlorophenyl | ![]() |
| 3-Nitroaniline | 3-Nitrophenyl | ![]() |
| Benzylamine | Benzyl | ![]() |
| Aniline | Phenyl | ![]() |
Aromatic Ring Modification: Direct functionalization of the 2,6-dichlorophenyl ring via classical electrophilic aromatic substitution (SEAr) is challenging. wikipedia.org The chlorine atoms and the urea group are both electron-withdrawing and deactivating, making the ring less susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com Furthermore, these groups direct incoming electrophiles to the meta-positions (positions 4 and 5), and the reaction often requires harsh conditions. wikipedia.org
A more viable strategy is to begin the synthesis with an already substituted 2,6-dichloroaniline precursor. For example, starting with 4-nitro-2,6-dichloroaniline would allow for the nitro group to be carried through the urea formation sequence and then subsequently reduced to an amine, which could be further functionalized. Another approach involves transition-metal-catalyzed C-H functionalization, a modern and powerful tool in organic synthesis. Palladium-catalyzed reactions, for example, can enable the direct and selective introduction of various functional groups onto an aromatic ring through the use of a directing group, although this represents a more advanced and complex methodology. u-tokyo.ac.jp
Stereoselective Synthesis of Chiral Analogues
The stereoselective synthesis of chiral analogues of this compound is a specialized area of organic chemistry focused on creating enantiomerically pure or enriched compounds. While direct stereoselective syntheses starting from this compound are not extensively documented, the principles of asymmetric synthesis for urea derivatives are well-established and can be applied to generate chiral analogues. These methods often involve the use of chiral starting materials, auxiliaries, or catalysts to control the stereochemical outcome of the reaction.
One common approach to synthesizing chiral ureas is the reaction of a chiral amine with an isocyanate. In the context of producing analogues of this compound, this would involve reacting a chiral amine with 2,6-dichlorophenyl isocyanate. The chirality of the final product is dictated by the stereochemistry of the amine precursor.
Alternatively, asymmetric catalysis can be employed to introduce chirality. For instance, the development of catalyst-free methods for the synthesis of asymmetric ureas has been explored, achieving high selectivity by utilizing the differential nucleophilicity of amines. nih.govnih.gov While not strictly stereoselective in the sense of creating a new chiral center, these methods are crucial for the synthesis of unsymmetrical ureas which can be precursors to more complex chiral structures. nih.govnih.gov
More advanced strategies involve the use of chiral catalysts to facilitate the enantioselective addition of nucleophiles to isocyanates or related precursors. For example, phase transfer catalysts derived from cinchona alkaloids have been successfully used in the asymmetric synthesis of chiral α-amino acid derivatives, a technology that could potentially be adapted for the synthesis of chiral ureas. nih.gov
The synthesis of unsymmetrical urea derivatives, which can be chiral, has also been achieved through innovative methods such as the coupling of amides and amines using hypervalent iodine reagents, avoiding the need for metal catalysts and high temperatures. oup.comtandfonline.com Another approach involves the copper-catalyzed reaction of acylazides with secondary amines. oup.com These methodologies offer versatile routes to a wide array of chiral urea-containing molecules.
A summary of general approaches for the synthesis of chiral urea derivatives is presented in the table below.
| Synthetic Approach | Description | Key Features | Potential for this compound Analogues |
| Chiral Amine Precursors | Reaction of a chiral amine with 2,6-dichlorophenyl isocyanate. | The stereochemistry is predetermined by the chiral starting material. | A direct and straightforward method to introduce chirality. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereoselective formation of the urea bond. | Can potentially create new stereocenters with high enantioselectivity. | Adaptable from existing methods for other chiral compounds. |
| Catalyst-Free Asymmetric Synthesis | Exploits differences in amine nucleophilicity to achieve selective reactions. nih.govnih.gov | Mild reaction conditions and avoids the use of metal catalysts. nih.govnih.gov | Useful for creating unsymmetrical precursors to chiral analogues. |
| Hypervalent Iodine-Mediated Coupling | Coupling of amides and amines using reagents like PhI(OAc)2. oup.comtandfonline.com | Metal-free and proceeds under mild conditions. oup.comtandfonline.com | A versatile method for accessing a broad scope of unsymmetrical ureas. |
| Copper-Catalyzed Acylazide-Amine Coupling | Formation of ureas from acylazides and secondary amines catalyzed by copper. oup.com | Offers a greener and safer alternative to traditional methods. oup.com | Applicable for the synthesis of diverse urea derivatives. |
Mechanistic Studies of Chemical Reactivity and Transformations
Investigation of Cleavage Reactions and Degradation Pathways of Phenylureas
The cleavage and degradation of phenylureas, including this compound, are critical for understanding their environmental fate and persistence. These compounds can undergo transformation through various biotic and abiotic pathways, primarily microbial degradation, photodegradation, and chemical hydrolysis.
Microbial Degradation: Microbial activity is a primary driver of phenylurea degradation in soil and water. nih.gov The metabolic pathways generally involve a series of enzymatic reactions. A common initial step is N-dealkylation, where alkyl groups attached to the urea nitrogen are sequentially removed. oup.comnih.gov For N,N-dimethyl-substituted phenylureas, this leads to monomethyl and then demethylated derivatives. oup.comresearchgate.net Following dealkylation, hydrolysis of the urea bond often occurs, yielding the corresponding aniline derivative. oup.com In the case of diuron (B1670789), a widely studied phenylurea herbicide, this results in the formation of 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govacs.org This aniline metabolite can be more toxic than the parent compound. nih.gov Some microorganisms, such as certain strains of Arthrobacter and Ochrobactrum anthropi, have been shown to degrade phenylurea herbicides. nih.gov Fungal degradation pathways can differ from bacterial ones, sometimes involving hydroxylation in addition to N-demethylation. nih.gov
Photodegradation: Phenylurea herbicides are susceptible to degradation upon exposure to sunlight. nih.govnih.gov Photodegradation can proceed through direct photolysis or be sensitized by other molecules present in the environment. The process can involve several reactions, including oxidation of the alkyl side chain, hydroxylation of the aromatic ring, and dechlorination. nih.gov The presence of substances like nitrate (B79036) and humic acids can influence the rate of photodegradation. scilit.comresearchgate.net Studies on diuron have shown that photocatalytic degradation can generate a variety of transformation products. nih.gov
Chemical Cleavage and Hydrolysis: Phenylureas can undergo chemical cleavage under certain conditions. For instance, reaction with perfluoroanhydrides can lead to the cleavage of the urea molecule, yielding N-perfluoroacylated products. tandfonline.com Hydrolysis, the reaction with water, is another important degradation pathway, the rate of which is significantly influenced by pH and temperature. researchgate.net The hydrolysis of phenylureas can be acid or base-catalyzed. researchgate.netrsc.org Under acidic conditions, the proposed mechanism involves the formation of a phenylisocyanate intermediate through a zwitterionic transition state. researchgate.net In basic media, an addition-elimination mechanism is suggested. rsc.org
A summary of common degradation products of phenylurea herbicides is provided in the table below.
| Degradation Pathway | Key Reactions | Common Degradation Products |
| Microbial Degradation | N-dealkylation, Hydrolysis | Monodealkylated phenylureas, Didealkylated phenylureas, Substituted anilines |
| Photodegradation | Oxidation, Hydroxylation, Dechlorination | Hydroxylated phenylureas, Dechlorinated phenylureas, Oxidized side-chain products |
| Chemical Hydrolysis | Acid or base-catalyzed cleavage of the urea bond | Substituted anilines, Carbon dioxide, Amines |
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is fundamental to understanding the mechanisms of phenylurea transformations.
During the photodegradation of phenylureas, the absorption of UV light can lead to the formation of highly reactive transient species. Upon laser flash excitation, phenylureas can undergo photoionization to form radical cations (phenylurea•+). nih.gov These radical cations are highly acidic and can readily deprotonate to yield the corresponding neutral radical (phenylurea•). nih.gov One-electron reduction can lead to the formation of radical anions (phenylurea•-). nih.gov These intermediates are key to the subsequent degradation reactions that form the final photoproducts.
In acid-catalyzed hydrolysis , kinetic evidence suggests the involvement of a zwitterionic intermediate. researchgate.net The proposed mechanism involves the protonation of the urea, followed by a rate-determining attack of water. This leads to the formation of a phenylisocyanate intermediate which then further reacts to form the final products. researchgate.net The transition state for this process would involve the arrangement of the protonated urea and a water molecule.
A nitric oxide-induced cleavage of a 2-aminophenylurea derivative has been shown to proceed through N-nitrosation, followed by the formation of an acyltriazole intermediate, which then undergoes hydrolysis to cleave the urea bond. rsc.org
While these studies provide a general framework for the types of intermediates and transition states involved in phenylurea reactions, specific details for this compound are not extensively reported. The electronic and steric effects of the two chlorine atoms on the phenyl ring would likely influence the stability and reactivity of any intermediates and the energy of the transition states.
Catalytic and Non-Catalytic Reaction Enhancements
The enhancement of cleavage and degradation reactions of phenylureas can be achieved through both catalytic and non-catalytic means. These enhancements are particularly relevant for environmental remediation purposes.
Catalytic Enhancements: Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants, including phenylurea herbicides. Semiconductor materials such as titanium dioxide (TiO₂) and zinc oxide (ZnO) can act as photocatalysts. nih.gov When irradiated with UV light, these materials generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic compounds. nih.gov The efficiency of photocatalytic degradation can be influenced by the type of catalyst and the reaction conditions. nih.gov
Non-Catalytic Enhancements: Several non-catalytic factors can significantly influence the rate of phenylurea degradation.
pH: The rate of hydrolysis of phenylureas is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate the cleavage of the urea bond. researchgate.netrsc.org
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis and other degradation reactions. researchgate.net
Photosensitizers: The presence of certain substances in the environment can enhance photodegradation. Nitrates, for example, can absorb light and generate hydroxyl radicals, thereby accelerating the degradation of phenylureas in water. scilit.comresearchgate.net Humic acids, common components of natural waters, can also act as photosensitizers. scilit.com
Biostimulation and Bioaugmentation: In the context of microbial degradation, the process can be enhanced by stimulating the activity of native microbial populations (biostimulation) or by introducing specific microorganisms with known degradative capabilities (bioaugmentation). nih.gov
The table below summarizes various methods for enhancing phenylurea degradation.
| Enhancement Method | Type | Mechanism of Enhancement |
| Photocatalysis (e.g., TiO₂, ZnO) | Catalytic | Generation of highly reactive oxygen species (e.g., •OH) upon UV irradiation. nih.govnih.gov |
| pH Adjustment | Non-Catalytic | Acid or base catalysis of the hydrolysis of the urea linkage. researchgate.netrsc.org |
| Increased Temperature | Non-Catalytic | Provides the necessary activation energy for degradation reactions. researchgate.net |
| Photosensitizers (e.g., Nitrates) | Non-Catalytic | Generation of reactive species (e.g., •OH) that promote degradation. scilit.comresearchgate.net |
| Biostimulation/Bioaugmentation | Non-Catalytic | Enhancement of microbial degradation activity. nih.gov |
Advanced Structural Elucidation and Conformational Analysis
Sophisticated Spectroscopic Characterization Techniques
Modern spectroscopy offers a powerful suite of tools for the unambiguous identification and detailed structural analysis of (2,6-Dichlorophenyl)urea. High-field NMR, high-resolution mass spectrometry, and advanced vibrational spectroscopy each provide unique and complementary information regarding the molecule's atomic connectivity, elemental composition, and functional group arrangement.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. While specific experimental spectra for 1-(2,6-Dichlorophenyl)urea are not widely available in public literature, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of its constituent functional groups and analysis of closely related analogues.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amine (NH and NH₂) and aromatic protons.
Aromatic Protons: The 2,6-dichlorophenyl ring contains three protons. The proton at the 4-position (para to the urea (B33335) group) would appear as a triplet due to coupling with the two equivalent protons at the 3- and 5-positions. The protons at the 3- and 5-positions (meta) would appear as a doublet, coupling with the proton at the 4-position.
Amine Protons: The urea moiety has two types of protons: the NH proton adjacent to the dichlorophenyl ring and the two protons of the terminal NH₂ group. These protons are exchangeable and may appear as broad singlets. Their chemical shifts are sensitive to solvent, concentration, and temperature. For example, in related N,N'-diarylurea derivatives, these signals are often observed in the downfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule.
Carbonyl Carbon: The urea carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 153-157 ppm, as seen in various substituted ureas.
Aromatic Carbons: The 2,6-dichlorophenyl ring will show four distinct signals. The carbon atom attached to the nitrogen (C1) will be shifted downfield. The two carbons bearing the chlorine atoms (C2, C6) will also be significantly downfield. The remaining aromatic carbons (C3, C5, and C4) will appear at chemical shifts typical for substituted benzene (B151609) rings. For instance, in 1,3-bisthis compound, the aromatic carbons appear in the range of 129-136 ppm. uni.lu
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | NH₂ | Broad singlet | Variable (e.g., 5.0-6.0) |
| NH | Broad singlet | Variable (e.g., 8.0-9.0) | |
| Aromatic CH | Triplet / Doublet | ~7.0-7.5 | |
| ¹³C | C=O | - | ~155 |
| C1 (Ar-N) | - | ~135-140 | |
| C2, C6 (Ar-Cl) | - | ~128-132 | |
| C3, C5 (Ar-CH) | - | ~130 | |
| C4 (Ar-CH) | - | ~128 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula of this compound by measuring its mass with very high precision. The molecular formula is C₇H₆Cl₂N₂O.
The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).
Calculated Exact Mass: 203.98572 Da.
An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 204.9930. A key feature in the mass spectrum of a dichlorinated compound is the characteristic isotopic pattern. The presence of two chlorine atoms leads to a distinctive cluster of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆Cl₂N₂O |
| Calculated Monoisotopic Mass | 203.98572 Da |
| Expected [M+H]⁺ Ion | 204.99300 Da |
| Expected Isotopic Pattern (M:M+2:M+4) | ~9:6:1 |
Advanced Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands for the urea and dichlorophenyl moieties.
N-H Stretching: The N-H bonds of the primary (-NH₂) and secondary (-NH-) amine groups typically exhibit strong, broad absorptions in the range of 3200-3500 cm⁻¹. Often, two distinct bands are visible, corresponding to the asymmetric and symmetric stretching modes. mdpi.com
C=O Stretching (Amide I band): A strong, sharp absorption corresponding to the carbonyl group stretch is a prominent feature of ureas and is expected around 1630-1685 cm⁻¹. researchgate.net Its exact position is sensitive to hydrogen bonding.
N-H Bending (Amide II band): This vibration, coupled with C-N stretching, appears in the 1550-1640 cm⁻¹ region.
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the dichlorophenyl ring.
C-N Stretching: This vibration typically appears in the 1400-1460 cm⁻¹ range. researchgate.net
C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂, -NH- | 3200 - 3500 |
| C=O Stretch (Amide I) | Urea C=O | 1630 - 1685 |
| N-H Bend (Amide II) | -NH₂, -NH- | 1550 - 1640 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Urea C-N | 1400 - 1460 |
| C-Cl Stretch | Ar-Cl | < 800 |
Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and C=O bands are often weaker than in IR, the symmetric vibrations of the aromatic ring typically produce strong and sharp Raman signals, making it a useful technique for analyzing the phenyl portion of the molecule.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, revealing crucial details about crystal packing, intermolecular forces, and supramolecular structures. Although a specific crystal structure determination for this compound was not found in the surveyed literature, its solid-state architecture can be inferred from the well-established behavior of substituted phenylureas and related compounds. researchgate.netresearchgate.net
Analysis of Hydrogen Bonding Networks and Supramolecular Architectures
The urea functional group is a powerful and highly directional motif for building supramolecular assemblies through hydrogen bonding. nih.gov The two donor N-H groups and the carbonyl oxygen acceptor facilitate the formation of robust and predictable hydrogen-bonded structures.
Substituted ureas commonly form one-dimensional chains or tapes via a recurring N-H···O=C hydrogen bond, creating a catemer motif. In this arrangement, the NH group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, which in turn donates from its other NH site to the next molecule, propagating a chain. Alternatively, many ureas form a centrosymmetric dimer synthon, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. These dimers can then act as building blocks, connecting to other dimers through further hydrogen bonds involving the remaining N-H donors to form tapes, sheets, or more complex three-dimensional networks. epa.gov The presence of the terminal -NH₂ group in this compound provides additional hydrogen bond donors, enabling the formation of extensive and intricate 3D networks that define its supramolecular architecture.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. While dedicated studies on the polymorphism of pure this compound are not extensively documented in the literature, its behavior within multi-component crystals, or co-crystals, provides valuable information.
Co-crystallization involves incorporating a target molecule with a co-former into a single crystal lattice. This compound has been investigated as a component in co-crystals with active pharmaceutical ingredients (APIs). These studies demonstrate its capacity to form robust hydrogen-bonding networks, a key factor in the formation of stable co-crystal structures. The urea functional group, with its hydrogen bond donors (N-H) and acceptor (C=O), readily participates in these interactions. The dichlorophenyl ring can also engage in weaker halogen bonding and π-π stacking interactions, further stabilizing the crystal lattice. The specific intermolecular interactions and packing arrangements observed in these co-crystals hint at the potential for polymorphic forms of the pure compound, which could arise from different packings and hydrogen-bonding motifs.
The conformational flexibility of the molecule, particularly the rotation around the N-C(aryl) bond, is a likely contributor to potential polymorphism. rsc.orgresearchgate.net Different conformers may pack more efficiently in distinct crystal lattices, leading to polymorphs with varying thermodynamic stabilities.
Conformational Dynamics and Stereochemical Investigations
The internal rotational motions and the potential for chirality arising from these dynamics are central to understanding the stereochemistry of this compound.
Analysis of Rotational Barriers and Preferred Conformations
The conformational landscape of this compound is primarily defined by rotation around two key bonds: the C(sp²)-N bond of the urea group and the N-C(aryl) bond. Computational studies on analogous phenylurea compounds provide a foundational understanding of the rotational energetics. scilit.comacs.orgosti.gov
For unsubstituted phenylurea, the barrier to rotation around the C(sp²)-N bond is calculated to be in the range of 8.6–9.4 kcal/mol. scilit.com This relatively high barrier is attributed to the partial double bond character of the C-N bond due to resonance with the carbonyl group. It is expected that this barrier would be of a similar magnitude in this compound.
The rotation around the N-C(aryl) bond is of particular interest due to the presence of the two ortho-chloro substituents. These bulky groups introduce significant steric hindrance, which is expected to create a substantial barrier to rotation. In the parent phenylurea, the calculated rotational barrier for the phenyl group is approximately 2.4 kcal/mol. scilit.comacs.orgosti.gov For this compound, this barrier would be considerably higher. The preferred conformation is likely one where the phenyl ring is significantly twisted out of the plane of the urea moiety to minimize steric clashes between the ortho-chlorine atoms and the N-H group and carbonyl oxygen of the urea.
| Rotational Bond | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|
| C(sp²)—N | 8.6 - 9.4 | scilit.com |
| N—C(aryl) | 2.4 | scilit.comacs.orgosti.gov |
Chiroptical Studies of Enantiomeric Forms
A fascinating consequence of the high rotational barrier around the N-C(aryl) bond in 2,6-disubstituted N-aryl ureas is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, leading to molecules that are chiral and can be resolved into enantiomers. nih.govresearchgate.net
For this compound, the steric hindrance caused by the two ortho-chlorine atoms can restrict the free rotation of the phenyl ring to such an extent that two stable, non-interconverting (at room temperature) enantiomeric conformations can exist. These enantiomers would be non-superimposable mirror images of each other. Research has confirmed that 2,6-disubstituted N-aryl ureas can indeed exist as separable atropisomers. nih.govresearchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of (2,6-Dichlorophenyl)urea. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction of the molecule, from which numerous properties can be derived. core.ac.uk
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound. core.ac.uk DFT studies focus on the electron density to calculate molecular properties, offering a balance between accuracy and computational cost. core.ac.uk
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A large HOMO-LUMO gap suggests low chemical reactivity and high stability, as it requires more energy to excite an electron to a higher energy state. nih.gov Conversely, a small energy gap indicates the molecule is more polarizable and reactive. nih.gov For related (2,6-dichlorophenyl) derivatives, the HOMO-LUMO energy gap has been shown to be a significant factor in determining their reactivity. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Properties and Their Significance
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and polarizability. nih.govnih.gov |
Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. The MEP provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). nih.govnih.gov This information is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.govnih.gov In urea (B33335) derivatives, the oxygen atom of the carbonyl group typically exhibits a strong negative potential due to its high electronegativity, making it a prime site for hydrogen bond acceptance. nih.gov The hydrogen atoms on the urea nitrogens, in contrast, show a positive potential, identifying them as hydrogen bond donors. nih.gov
Natural Bond Orbital (NBO) analysis further refines the understanding of charge distribution by calculating the Mulliken charges on each atom. In a related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, the carbonyl oxygen atom was found to have the most negative natural charge, while the carbonyl carbon atom was the most positive, confirming the high polarity of the C=O bond. nih.gov
Ab initio calculations, which are based on first principles without using experimental data for parameterization, are employed to predict thermochemical and spectroscopic properties with high accuracy. While computationally more demanding than DFT, these methods are essential for obtaining precise parameters.
These calculations can provide valuable data on thermochemical properties such as enthalpy of formation, entropy, and heat capacity. For spectroscopic analysis, ab initio methods can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For p-dichlorobenzene, a structurally related compound, ab initio calculations using multiconfiguration self-consistent-field wave functions have been successfully used to simulate its phosphorescence spectrum and determine the intensity distribution of its vibronic subbands. researchgate.net Such calculations are critical for interpreting experimental spectra and confirming molecular structures. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational landscape—the collection of shapes the molecule can adopt—and how this landscape is influenced by its environment, particularly the solvent.
The flexibility of the molecule arises from the rotation around its single bonds, primarily the bonds connecting the phenyl ring to the urea moiety. MD simulations can map the energy associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.
The choice of solvent can dramatically alter conformational preferences. MD simulations using explicit solvent models, where individual solvent molecules are included in the simulation box, are crucial for accurately capturing these effects, especially in polar solvents where hydrogen bonding is significant. chemrxiv.org For urea in aqueous solutions, simulations have shown that urea can affect the structure of water and influence hydrophobic interactions. nih.gov Studies on other diaryl ureas in deep eutectic solvents (DESs), which can include urea as a component, have shown preferential interactions between the solute and specific components of the solvent, leading to an accumulation of certain solvent molecules on the enzyme surface. mdpi.com This highlights the importance of specific solute-solvent interactions in determining molecular behavior.
Table 2: Properties Sampled in MD Simulations to Analyze Conformational and Solvent Effects
| Property | Abbreviation | Description |
|---|---|---|
| Root Mean Square Deviation | RMSD | Measures the average distance between the atoms of the simulated molecule and a reference structure over time, indicating structural stability. mdpi.com |
| Root Mean Square Fluctuation | RMSF | Measures the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. mdpi.com |
| Radius of Gyration | RG | Indicates the compactness of the molecule's structure over the course of the simulation. mdpi.com |
| Radial Distribution Function | RDF | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point, revealing details of the solvation shell. mdpi.com |
| Solvent Accessible Surface Area | SASA | Measures the surface area of the molecule that is accessible to the solvent, providing insights into solvent-solute interactions. mdpi.com |
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is instrumental in predicting the chemical reactivity of this compound and exploring potential reaction pathways. By calculating the energies of reactants, transition states, and products, these models can determine the feasibility and kinetics of a chemical reaction.
DFT calculations are often used to map the potential energy surface (PES) of a reaction. nih.gov The identification of transition states—the highest energy points along a reaction coordinate—is key to calculating activation energies and understanding reaction mechanisms. Computational studies have supported designed reaction pathways involving the 2,6-dichlorophenyl moiety, demonstrating that even sterically hindered groups can undergo reactions like acylation and migration smoothly. acs.org
Modern computational workflows combine quantum mechanics (QM) with graph theory and active learning to automate the exploration of complex reaction networks, such as those involved in urea synthesis. nih.govpkusam.cn These automated approaches can systematically explore numerous potential pathways, filter out impractical ones based on energy, and identify the most plausible reaction mechanisms with significantly reduced computational time. nih.gov This allows for the prediction of reaction outcomes and the discovery of novel, previously unexplored side reactions. nih.gov
In Silico Studies of Molecular Recognition and Binding Interactions
In silico methods, particularly molecular docking and binding free energy calculations, are essential for studying how this compound might interact with biological targets like proteins. These studies are foundational in drug design and medicinal chemistry. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of conformations and positions of the ligand within the receptor's binding site and scoring them based on their energetic favorability. mdpi.com
For diaryl ureas, the urea moiety is a critical pharmacophore, acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the C=O group). mdpi.com This allows it to form strong, directional hydrogen bonds with amino acid residues in a protein's active site, often serving as an anchor for the molecule. mdpi.com The two dichlorophenyl rings can engage in various nonbonded interactions within hydrophobic pockets of the target protein, including π-π stacking with aromatic amino acids like tryptophan and phenylalanine. mdpi.comresearchgate.net
A data mining study of diaryl urea-protein complexes revealed that the diaryl urea moiety itself is responsible for the vast majority of nonbonded interactions, with π-interactions being particularly prevalent. mdpi.com Binding free energy calculations, which are more computationally intensive than docking, can provide a more accurate estimation of the binding affinity by accounting for factors like solvation effects and conformational changes upon binding. mdpi.com
Table 3: Common Nonbonded Interactions for Diaryl Ureas in Protein Binding Sites
| Interaction Type | Description | Key Molecular Features Involved |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Urea N-H (donor) and C=O (acceptor) groups. mdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Dichlorophenyl rings interacting with aromatic amino acid residues (e.g., Phe, Tyr, Trp). researchgate.net |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Dichlorophenyl rings occupying hydrophobic pockets. mdpi.com |
| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | Chlorine atoms on the phenyl rings. |
Structure Activity/property Relationships Sar/spr in Chemical and Biological Systems
Impact of Structural Modifications on Chemical Reactivity and Stability
The chemical stability of (2,6-Dichlorophenyl)urea is largely dictated by the reactivity of the central urea (B33335) moiety. Phenylureas, as a class, can undergo thermal or hydrolytic degradation. Theoretical studies on the thermal decomposition of phenylureas indicate that they typically break down via four-center pericyclic reactions to yield the corresponding isocyanates and amines. nih.govepa.gov For instance, the model compound 1,3-diphenyl urea decomposes at high temperatures to form phenyl isocyanate and aniline (B41778). herts.ac.uk
Hydrolysis represents another key degradation pathway. The urea C-N bond can be cleaved, as seen in related benzoylphenylurea (B10832687) insecticides, which hydrolyze to produce metabolites like 2-chlorobenzoic acid, 2-chlorobenzamide, and 4-chloroaniline. nih.gov The rate of this hydrolysis is sensitive to factors such as temperature and pH. nih.gov
In the case of this compound, the structural arrangement of the substituents significantly influences this reactivity:
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which decreases the electron density on the aromatic ring and inductively pulls electron density from the adjacent urea nitrogen. This can affect the susceptibility of the carbonyl carbon to nucleophilic attack.
Steric Hindrance: The placement of chlorine atoms at the 2- and 6-positions creates significant steric bulk around the urea linkage. This steric hindrance can shield the carbonyl group from the approach of nucleophiles, such as water, potentially increasing its hydrolytic stability compared to its 3,4- or 3,5-dichloro isomers. Similarly, this steric crowding may influence the energetics of the pericyclic transition state required for thermal decomposition.
Correlation of Molecular Architecture with In Vitro Biological Activities
The phenylurea scaffold is a recognized pharmacophore in various biologically active molecules, particularly as inhibitors of enzymes like kinases and acyltransferases. The specific structure of this compound and its derivatives has been explored in the context of several enzyme targets.
Acyl-CoA:cholesterol O-acyltransferase (ACAT) Inhibition: The this compound moiety is a key structural feature in a class of potent ACAT inhibitors. Structure-activity relationship studies on N-phenyl-N'-aralkyl ureas have demonstrated that bulky substituents at the 2- and 6-positions of the phenyl ring are crucial for high inhibitory activity. nih.gov Increasing the steric bulk at these positions, for example by replacing hydrogen with isopropyl groups, significantly improves in vitro potency. nih.gov This suggests that the 2,6-dichloro substitution pattern provides the necessary steric profile to enhance binding to the ACAT enzyme. The optimization of these urea derivatives has led to the identification of compounds with potent in vitro efficacy (IC50 values in the nanomolar range) and significant cholesterol-lowering activity in vivo. nih.govguidechem.comepa.gov
Table 1: SAR of N-Aryl-N'-benzyl Ureas as ACAT Inhibitors
| Compound | R Group (Aryl Substituent) | ACAT Inhibition IC50 (nM) |
| 1 | 2,6-diisopropylphenyl | 15 |
| 2 | 2,6-diethylphenyl | 35 |
| 3 | 2,6-dimethylphenyl | 110 |
| 4 | 2-isopropylphenyl | 190 |
| 5 | Phenyl | >10000 |
Data adapted from studies on N-phenyl-N'-aralkyl ureas, illustrating the importance of bulky 2,6-substituents for ACAT inhibition. The this compound structure aligns with this principle.
Prolyl Hydroxylase Inhibition: The phenylurea framework has been incorporated into inhibitors of hypoxia-inducible factor (HIF), a key transcription factor regulated by prolyl hydroxylase domain (PHD) enzymes. nih.govguidechem.com A series of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives were synthesized as inhibitors of HIF-1α accumulation under hypoxic conditions. chemaxon.com While specific data for the parent this compound is not detailed, its structural motif is relevant to this class of inhibitors which aim to stabilize HIF-α by inhibiting the PHD enzymes responsible for its degradation. acdlabs.com
Myt1-Kinase Inhibition: Myt1 is a protein kinase that, along with Wee1, acts as a key negative regulator of the G2/M cell cycle checkpoint by phosphorylating and inhibiting cyclin-dependent kinase 1 (Cdk1). nih.govpatsnap.comsigmaaldrich.com Inhibition of Myt1 is a promising strategy in cancer therapy. nih.gov The urea functional group is a common feature in a multitude of kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding pocket of the enzyme. libretexts.org For example, the approved kinase inhibitor Sorafenib features a diaryl urea moiety. sigmaaldrich.com While direct inhibitory activity of this compound against Myt1 has not been extensively documented in the literature, its core structure possesses the key urea linker known to be effective for kinase active site engagement.
The interactions of phenylurea-based inhibitors with their target enzymes are primarily non-covalent and are governed by a combination of hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (via the two N-H groups) and acceptor (via the carbonyl oxygen). In the context of protein kinase inhibition, this group typically forms a bidentate hydrogen bond with the "hinge" region of the kinase, a critical interaction that anchors the inhibitor in the ATP-binding site. libretexts.org
Hydrophobic and van der Waals Interactions: The (2,6-Dichlorophenyl) ring serves as a hydrophobic region that can fit into corresponding hydrophobic pockets within the enzyme's active site. The chlorine atoms can participate in halogen bonding or other specific van der Waals interactions, further enhancing binding affinity. Molecular modeling of related phenylurea inhibitors in other enzymes, such as photosystem II, shows the phenyl ring residing in a hydrophobic cleft, while the urea group forms hydrogen bonds with backbone amide and side-chain hydroxyl groups of amino acids like serine and alanine. nih.gov
Relationship between Molecular Structure and Physicochemical Properties Relevant to Chemical Applications
The arrangement of atoms in this compound directly influences its bulk physicochemical properties, which in turn determine its behavior in various chemical applications, including solubility, partitioning, and intermolecular interactions.
Solubility and lipophilicity are critical parameters that affect a compound's utility. Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity (fat-solubility), while a lower value indicates greater hydrophilicity (water-solubility). acdlabs.com
The this compound scaffold is inherently lipophilic. Predicted LogP values for various complex molecules containing this core structure are consistently high, indicating poor water solubility. epa.govepa.govguidechem.com The two chlorine atoms and the phenyl ring contribute significantly to the molecule's nonpolar character. Modifications elsewhere in the molecule can modulate this property. For instance, adding polar functional groups would decrease the LogP and increase aqueous solubility, whereas adding further nonpolar moieties would have the opposite effect. This balance is critical in applications like drug design, where a LogP value around 2 is often considered optimal for oral absorption, while different values are targeted for other applications. acdlabs.com
Table 2: Predicted Physicochemical Properties of Molecules Containing the this compound Moiety
| Compound | Predicted LogP / LogKow | Predicted Water Solubility (mol/L) |
| 1,1-dibenzyl-3-(2,6-dichlorophenyl)urea epa.gov | 4.96 | 7.26e-7 |
| N-(2,6-dichlorophenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-urea epa.gov | 5.78 - 6.02 | 1.52e-7 - 4.31e-7 |
| N-(2,6-dichlorophenyl)-N'-(5-nitro-3-thienyl)urea guidechem.com | 3.97 | Not Available |
| 1-(2-chlorophenyl)-3-(2,6-dichlorophenyl)urea uni.lu | 3.9 | Not Available |
These values, predicted for more complex derivatives, highlight the significant contribution of the this compound core to high lipophilicity and low aqueous solubility.
The electronic properties of the substituents have a profound impact on the acidity and basicity of the urea's nitrogen atoms and its hydrogen bonding capabilities. nih.gov
Acidity and Basicity: Urea itself is a very weak base. The presence of the electron-withdrawing phenyl ring in phenylurea further reduces the basicity of the anilino nitrogen. In this compound, the two powerful electron-withdrawing chlorine atoms pull electron density away from the ring and, by extension, from the nitrogen. This inductive effect makes the nitrogen lone pair significantly less available for protonation, rendering the molecule a very weak base (predicted basic pKa for a related structure is -0.59). epa.gov Concurrently, this electron withdrawal increases the partial positive charge on the N-H protons, making them more acidic than in unsubstituted urea (predicted acidic pKa for a related structure is 9.47-9.86). epa.govepa.gov
Hydrogen Bonding Potential: The ability to form strong hydrogen bonds is a hallmark of the urea group. mdpi.comnih.gov The increased acidity of the N-H protons in this compound makes them stronger hydrogen bond donors compared to those in alkyl or unsubstituted phenyl ureas. nih.gov This enhanced hydrogen bond donor strength is a key factor in its interaction with biological targets, allowing for more potent binding to hydrogen bond acceptors (like carbonyl oxygens or nitrogen atoms) in an enzyme's active site. The urea carbonyl remains a potent hydrogen bond acceptor. This dual donor-acceptor capability allows for the formation of robust, often bifurcated, hydrogen bonds that are central to its molecular recognition properties. nih.gov
Advanced Research Applications and Emerging Directions
Contributions to Plant Science and Agricultural Biotechnology
Beyond direct pest and weed control, derivatives of (2,6-Dichlorophenyl)urea have found significant applications in plant science, primarily due to their ability to modulate plant growth and development.
Certain phenylurea derivatives exhibit strong cytokinin-like activity. ias.ac.innih.gov Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and influence numerous developmental processes, including cell differentiation, shoot formation, and senescence. ias.ac.in
Compounds like Thidiazuron (TDZ) and Forchlorfenuron (CPPU), which are structurally related to phenylurea, are powerful synthetic cytokinins used extensively in agriculture and biotechnology. nih.gov Research has shown that other substituted diphenylurea derivatives can also display significant cytokinin-like activity. researchgate.net This mimicry of natural phytohormones allows for the manipulation of plant growth for desirable outcomes, such as increasing fruit size or improving stress resistance. nih.gov Some diphenylurea derivatives act as inhibitors of cytokinin oxidase/dehydrogenase (CKX), the main enzyme responsible for cytokinin degradation. nih.gov By inhibiting this enzyme, these compounds increase the endogenous levels of active cytokinins, thereby enhancing plant growth, stress resistance, and ultimately, crop yield. nih.gov
The cytokinin-like activity of phenylurea derivatives is particularly valuable in plant tissue culture. ias.ac.in Plant tissue culture techniques are used for the rapid propagation of plants, production of disease-free plants, and genetic modification. The success of these techniques often depends on the precise manipulation of plant hormones in the culture medium to induce cell division, callus formation, and the regeneration of whole plants from explants. mdpi.com
Several urea-derived compounds have been demonstrated to be effective growth regulators in tissue culture for a variety of crops. ias.ac.in They can induce profuse callus formation and promote a high frequency of shoot regeneration, sometimes more effectively than naturally occurring cytokinins. ias.ac.innih.gov For example, studies on alfalfa and Coleus forskohlii showed that herbicides like Monuron and Diuron (B1670789) could be used at low concentrations to stimulate callus growth and multiple shoot formation. ias.ac.innih.gov This demonstrates the potential to repurpose existing agrochemicals as valuable tools in plant biotechnology.
Table 2: Effects of Phenylurea Derivatives in Plant Tissue Culture
| Compound Type | Plant Species | Observed Effect | Reference |
|---|---|---|---|
| Diphenylurea Derivatives | Tomato | Cytokinin-like activity, shoot production in vitro | researchgate.net |
| Diuron | Alfalfa (Medicago sativa) | High frequency of shoot regeneration | ias.ac.innih.gov |
| Diuron | Coleus forskohlii | High frequency of shoot regeneration | ias.ac.innih.gov |
| Monuron | Alfalfa (Medicago sativa) | Callus formation, multiple shoot regeneration | ias.ac.innih.gov |
| Thidiazuron (TDZ) | Various | High cytokinin activity, effective growth regulator | ias.ac.in |
Exploration in Materials Science and Supramolecular Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits held together by non-covalent interactions. ijsr.net The urea (B33335) functional group is a powerful motif in this field because it contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows urea molecules to self-assemble into well-defined, stable, one-dimensional hydrogen-bonded chains or more complex networks. sc.edunih.gov
The this compound structure is a promising candidate for designing new supramolecular materials. The dichlorophenyl groups can engage in other non-covalent interactions, such as π-π stacking and halogen bonding, which can further direct the self-assembly process and stabilize the resulting architecture. ijsr.net These self-assembled structures can form materials like organogels or liquid crystals. researchgate.net By modifying the substituents on the phenyl rings, researchers can fine-tune the properties of these materials for specific applications, such as creating porous materials for guest encapsulation or developing novel functional materials with unique electronic or photophysical properties. sc.eduacs.org The interplay between hydrogen bonding from the urea group and other interactions from the aromatic rings makes this compound and its derivatives a versatile platform for the bottom-up construction of complex and functional supramolecular systems. rsc.org
Utilization in Crystal Engineering for Tailored Solid-State Properties
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The predictability of hydrogen bonding interactions makes the urea functional group a powerful tool in this field. The this compound scaffold is utilized for its capacity to form robust and directional hydrogen bonds, influencing the assembly of molecules in the solid state.
The urea group typically forms one-dimensional hydrogen-bonded chains or tapes, a common and reliable supramolecular synthon. researchgate.net However, the presence of ortho-substituents on the phenyl rings, such as the two chlorine atoms in this compound, can significantly influence the molecular conformation and the resulting crystal packing. These substituents can introduce steric hindrance that twists the phenyl rings relative to the plane of the urea group, potentially disrupting typical hydrogen-bonding patterns or enabling new ones. researchgate.netnih.gov
Table 1: Examples of Intermolecular Interactions in Crystals Containing the 2,6-Dichlorophenyl Moiety
| Interaction Type | Typical Contribution to Crystal Packing | Reference |
|---|---|---|
| H···H | 22.1% | nih.gov |
| Cl···H/H···Cl | 20.5% | nih.gov |
| O···H/H···O | 19.7% | nih.gov |
| C···C (π-π stacking) | 11.1% | nih.gov |
| N—H···O Hydrogen Bonds | Formation of molecular layers | nih.govnih.gov |
| C—H···Cl Hydrogen Bonds | Linking of molecules | nih.gov |
Development as Components in Functional Materials (e.g., polymers, sensing platforms)
The incorporation of specific chemical moieties into larger systems like polymers or sensor surfaces can impart unique functionalities. While research directly on this compound in this context is emerging, studies on closely related analogs provide strong evidence of its potential.
One of the most well-known analogs is Diuron, or 3-(3,4-dichlorophenyl)-1,1-dimethylurea. Diuron has been the subject of intense research in the development of electrochemical sensors for its detection as an environmental pollutant. mdpi.com These sensing platforms often utilize functionalized electrodes, for instance, with composites of multi-walled carbon nanotubes and nitrogen-doped graphene quantum dots, to achieve sensitive and direct detection. mdpi.com The principles used to design sensors for Diuron could be adapted for sensors targeting other dichlorophenyl urea derivatives.
In the realm of polymers, the urea group's ability to form extensive hydrogen-bonded networks is used to influence the mechanical and thermal properties of materials. Furthermore, organometallic polymers containing transition metal centers have been shown to self-assemble into nanostructured fibrils and hollow nanotubes. cgohlke.com The inclusion of specific aryl urea derivatives in such polymer backbones could be used to modulate these self-assembly processes and the resulting material morphologies. The rigid and well-defined structure of the 2,6-dichlorophenyl group could enforce specific conformations in the polymer chain, leading to materials with novel electronic or optical properties.
Application as Versatile Building Blocks in Complex Organic Synthesis
The this compound structure and its precursors are valuable building blocks for constructing more complex molecules, particularly those with biological relevance. nih.govnih.gov The urea moiety is a recognized pharmacophore, capable of acting as a hydrogen bond donor and acceptor to interact with biological targets, while the dichlorophenyl group can provide steric bulk and influence metabolic stability. nih.gov
Precursors for Heterocyclic Compounds and Bioactive Scaffolds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry. Precursors such as (2,6-dichlorophenyl)hydrazine (B81577) can be readily used to synthesize a variety of heterocyclic systems. For example, condensation of (2,6-dichlorophenyl)hydrazine with aldehydes, such as 2-nitrobenzaldehyde (B1664092) or 3-nitrobenzaldehyde, yields hydrazone derivatives. nih.govnih.gov These hydrazones are versatile intermediates for the synthesis of pyrazoles, indoles, and other important heterocyclic scaffolds.
The 2,6-dichlorophenyl group itself is found in numerous advanced bioactive molecules. A notable example is its incorporation into LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. researchgate.netnih.gov The synthesis of this complex molecule involves attaching a 2-(2,6-dichlorophenyl)acetyl group to a complex dihydroisoquinoline core. researchgate.netnih.gov The presence of the 2,6-dichlorophenyl moiety in the final structure is critical for its pharmacological activity, demonstrating its value as a key building block for sophisticated therapeutic agents.
Synthetic Methodologies for Novel Compound Libraries
The creation of compound libraries—large collections of structurally related molecules—is a cornerstone of modern drug discovery. The synthesis of unsymmetrical ureas is a common strategy for generating such libraries, owing to the wide availability of amine starting materials. A standard methodology involves the reaction of an amine, such as 2,6-dichloroaniline (B118687), with a phosgene (B1210022) equivalent like triphosgene (B27547) or diphosgene to form a highly reactive isocyanate intermediate. nih.govnih.gov This intermediate is not typically isolated but is reacted in situ with a second, different amine to produce the desired unsymmetrical urea. This robust and versatile approach allows for the rapid generation of a diverse array of urea derivatives for biological screening.
Table 2: General Synthetic Scheme for Unsymmetrical Urea Library
| Step | Reactant 1 | Reactant 2 | Reagent | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| 1 | 2,6-Dichloroaniline | - | Triphosgene | 2,6-Dichlorophenyl isocyanate | nih.govnih.gov |
| 2 | 2,6-Dichlorophenyl isocyanate | Various Amines (R-NH₂) | - | 1-(2,6-Dichlorophenyl)-3-(R)-urea | nih.govnih.gov |
Beyond these classical methods, the 2,6-dichlorophenyl group has been successfully employed in more advanced, novel synthetic transformations. For instance, recent research has shown its compatibility with carbene-catalyzed N-to-C aryl migration reactions. acs.org In these reactions, a this compound derivative underwent acylation and smooth migration of the sterically hindered 2,6-dichlorophenyl group, affording the product in good yield (66%). acs.org The success of this transformation, despite the steric bulk of the migrating group, highlights the robustness of the methodology and expands the toolkit available to synthetic chemists for creating complex, multi-substituted aromatic compounds from this compound-based starting materials.
Future Perspectives and Unresolved Challenges in 2,6 Dichlorophenyl Urea Research
Advancements in Sustainable Synthetic Methodologies and Process Optimization
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of (2,6-Dichlorophenyl)urea. Traditional methods for producing urea (B33335) derivatives often involve hazardous reagents and generate significant waste. researchgate.net Future research will prioritize the development of environmentally benign synthetic routes that are both economically viable and adhere to the principles of green chemistry.
Key areas of advancement include the exploration of solvent-free reaction conditions, which minimize volatile organic compound emissions and simplify product purification. tpu.ru Photoelectrocatalytic synthesis, utilizing light energy to drive chemical reactions, presents another promising avenue, potentially reducing the reliance on harsh reagents and high temperatures. rsc.org Furthermore, the integration of sustainable feedstocks, such as green ammonia (B1221849) produced from renewable energy sources and captured carbon dioxide, could revolutionize urea synthesis on an industrial scale. rsc.orgureaknowhow.com Process optimization will also be crucial, focusing on maximizing yield, minimizing energy consumption, and implementing efficient recycling of catalysts and solvents.
Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Strategies for Urea Derivatives
| Strategy | Conventional Methods | Sustainable Alternatives | Potential Advantages of Sustainable Alternatives |
| Reagents | Use of phosgene (B1210022), isocyanates | Biocatalytic routes, use of CO2 as a C1 source | Reduced toxicity and hazard, utilization of a greenhouse gas. researchgate.netnih.gov |
| Solvents | Often requires large volumes of organic solvents | Solvent-free reactions, use of green solvents (e.g., water, ionic liquids) | Reduced environmental pollution, simplified work-up procedures. tpu.rumdpi.com |
| Energy Input | Typically requires high temperatures and pressures | Photoelectrocatalysis, microwave-assisted synthesis | Lower energy consumption, faster reaction times. rsc.orgmdpi.com |
| Waste Generation | Can produce significant amounts of hazardous waste | Atom-economical reactions, catalyst recycling | Minimized waste, improved resource efficiency. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives with tailored properties. nih.govnih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), enabling the prediction of a compound's biological activity or material properties with increasing accuracy. springernature.com
Generative AI models can propose novel molecular structures with desired characteristics, significantly accelerating the initial stages of drug discovery or materials development. nih.gov For instance, AI algorithms can be trained to design this compound analogs with enhanced binding affinity to a specific biological target or with optimized photophysical properties for material applications. This in silico approach reduces the need for extensive and costly trial-and-error synthesis and screening. nih.gov
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | Specific AI/ML Technique | Potential Impact |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of novel this compound derivatives with optimized properties. bigchem.eu |
| Property Prediction | Random Forests, Support Vector Machines, Deep Neural Networks | Accurate prediction of biological activity, toxicity, and physicochemical properties. nih.gov |
| Reaction Prediction & Synthesis Planning | Retrosynthesis analysis tools | Identification of optimal and sustainable synthetic routes. github.io |
| Virtual Screening | Molecular docking simulations enhanced by ML | High-throughput screening of virtual libraries to identify promising candidates. springernature.com |
Development of Advanced Analytical Techniques for Real-time Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for process optimization and the rational design of new derivatives. The development of advanced analytical techniques that allow for real-time monitoring of chemical transformations is a key area of future research.
Techniques such as in-situ spectroscopy (e.g., FTIR, Raman) and mass spectrometry can provide dynamic information about the formation of intermediates and byproducts during a reaction. researchgate.net This real-time data is invaluable for elucidating reaction pathways and kinetics. For biological applications, advanced techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed insights into the binding kinetics and thermodynamics of this compound derivatives with their biological targets. Furthermore, chiral analysis methods are essential for studying the enantioselective properties of chiral derivatives, which can have significantly different biological activities. wikipedia.org
Interdisciplinary Research Synergies for Novel Applications
The versatile chemical structure of this compound makes it a promising scaffold for a wide range of applications beyond its current uses. Fostering interdisciplinary research collaborations will be key to unlocking its full potential.
For example, collaborations between medicinal chemists and cancer biologists could lead to the development of novel anticancer agents based on the this compound framework. mdpi.com Similarly, partnerships between materials scientists and organic chemists could result in the creation of new polymers or functional materials with unique optical or electronic properties. The urea functionality is known to be important in establishing drug-target interactions, and its versatility has been exploited in a wide range of therapeutic areas. nih.govnih.govnih.gov Exploring these synergies will undoubtedly open up new avenues for innovation.
Addressing Specificity and Selectivity in Biological and Material Applications
A significant and ongoing challenge in the application of this compound, particularly in a biological context, is achieving high specificity and selectivity. For therapeutic applications, a lack of selectivity can lead to off-target effects and unwanted side effects. In material science, the precise control over intermolecular interactions is crucial for achieving desired bulk properties.
Future research will need to focus on strategies to enhance the specificity of this compound derivatives. This can be achieved through rational drug design, where the molecule is modified to optimize its interaction with the intended target while minimizing interactions with other molecules. nih.gov Computational modeling and structural biology will play a pivotal role in this process. Additionally, the development of targeted delivery systems could help to concentrate the compound at the desired site of action, thereby improving its effective specificity. For material applications, a deeper understanding of the supramolecular chemistry of this compound will be essential for controlling its self-assembly and macroscopic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2,6-Dichlorophenyl)urea derivatives, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling 2,6-dichloroaniline with an appropriate isocyanate or carboxylic acid derivative. For example, reacting 2,6-dichloroaniline with 3-pyridinecarboxylic acid using carbonyldiimidazole (CDI) as a coupling agent in dimethylformamide (DMF) at 60–80°C produces N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea . Solvents like dichloromethane or toluene, combined with bases such as triethylamine, neutralize HCl by-products and improve reaction efficiency . Monitoring via HPLC (≥98% purity) ensures product quality .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the urea (-NH-CO-NH-) linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., single-crystal studies) resolves stereochemistry . HPLC with UV detection ensures purity, and differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Yield discrepancies often arise from solvent polarity, stoichiometric ratios, or impurities in starting materials. Systematic optimization studies using design of experiments (DoE) can identify critical factors. For instance, replacing DMF with dichloromethane may reduce side reactions, while adjusting the molar ratio of 2,6-dichloroaniline to isocyanate (1:1.2) improves conversion . Reproducibility requires strict anhydrous conditions and inert atmospheres .
Q. What mechanistic insights explain the enzyme inhibitory activity of this compound derivatives?
- Methodological Answer : The 2,6-dichlorophenyl moiety enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases or phosphatases). Molecular docking simulations reveal hydrogen bonding between the urea group and catalytic residues (e.g., Asp/Lys in active sites). Competitive inhibition assays (IC₅₀ values) and kinetic studies (Km/Vmax shifts) validate mechanism. For example, derivatives like PF-06465469 show sub-micromolar inhibition of phosphatases via this mechanism .
Q. How do structural modifications to the urea core influence bioactivity in agrochemical research?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhances resistance to metabolic degradation. Substituting the pyridinyl group with thiazole (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolyl) improves systemic transport in plants. Comparative SAR studies show that N’-aryl substitutions increase herbicidal activity by 40–60% compared to alkyl derivatives .
Experimental Design & Data Analysis
Q. What strategies mitigate toxicity risks when handling this compound derivatives in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be segregated into halogenated organic containers and incinerated at ≥1,000°C to prevent dioxin formation. Acute toxicity data (e.g., LD₅₀ in rodents) should inform protocol design .
Q. How can researchers validate the environmental stability of this compound-based agrochemicals?
- Methodological Answer : Conduct soil half-life studies under controlled pH and microbial activity. Accelerated degradation tests (e.g., OECD 307) simulate aerobic conditions. LC-MS/MS detects metabolites like 2,6-dichloroaniline, a common breakdown product. Field trials with radiolabeled compounds track mobility and bioaccumulation .
Comparative Studies
Q. How does this compound compare to structurally similar urea derivatives in cancer research?
- Methodological Answer : Unlike N-(3-chlorophenyl) derivatives, the 2,6-dichloro substitution reduces off-target effects in kinase assays. In vivo models (e.g., xenografts) show 2,6-dichlorophenyl derivatives inhibit tumor growth by 70–80% at 10 mg/kg doses, compared to 50–60% for monochlorinated analogs. Transcriptomic profiling (RNA-seq) identifies apoptosis pathways (e.g., caspase-3 activation) as key mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-3-(2,6-dichlorophenyl)urea)
-3-(3-nitrophenyl)urea)
urea)
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